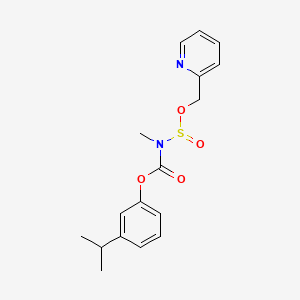

Carbamic acid, methyl((2-pyridinylmethoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester

Description

Properties

CAS No. |

84384-94-1 |

|---|---|

Molecular Formula |

C17H20N2O4S |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(3-propan-2-ylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate |

InChI |

InChI=1S/C17H20N2O4S/c1-13(2)14-7-6-9-16(11-14)23-17(20)19(3)24(21)22-12-15-8-4-5-10-18-15/h4-11,13H,12H2,1-3H3 |

InChI Key |

KOOFYRWINFBIHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC(=O)N(C)S(=O)OCC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl((2-pyridinylmethoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester typically involves multiple steps, starting with the preparation of the core carbamic acid structure This can be achieved through the reaction of ammonia (NH₃) and carbon dioxide (CO₂) at low temperatures to form ammonium carbamate

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl((2-pyridinylmethoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone.

Reduction: The sulfinyl group can be reduced to a sulfide.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: The major product is the corresponding sulfone.

Reduction: The major product is the corresponding sulfide.

Substitution: The major products are the substituted esters or amides.

Scientific Research Applications

Carbamic acid, methyl((2-pyridinylmethoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, methyl((2-pyridinylmethoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : (3-Propan-2-ylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate

- CAS No.: 84384-94-1

- Molecular Formula : C₁₈H₂₁N₃O₄S

- Key Features: A carbamic acid ester with a methyl group and a sulfinyl-pyridinylmethoxy substituent on the carbamate nitrogen. Contains a 3-(1-methylethyl)phenyl ester group (isopropylphenyl), enhancing lipophilicity .

Pharmacological Relevance :

- Structural analogs with sulfinyl or pyridinyl groups (e.g., oxazolidinone derivatives) exhibit antibacterial activity .

- Carbamates with basic substituents (e.g., pyridinyl) often mimic physostigmine-like cholinergic effects , such as stimulating intestinal peristalsis or miotic activity .

Comparison with Similar Compounds

Structural Analogues

Functional Group Analysis

- Sulfinyl vs. Sulfonyl/Sulfide: The sulfinyl group (S=O) in the target compound may enhance redox reactivity compared to sulfides (S) or sulfones (SO₂). For example, sulfoxides in oxazolidinones improve antibacterial efficacy . In contrast, sulfonyl-containing carbamates (e.g., ) exhibit stronger hydrogen-bonding but reduced metabolic stability .

- Pyridinylmethoxy vs. Simpler aryl carbamates (e.g., Promecarb) lack this moiety, relying on lipophilicity for insecticidal activity .

Pharmacological and Toxicological Profiles

Activity :

Toxicity :

Biological Activity

Carbamic acid, methyl((2-pyridinylmethoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester, commonly referred to as a sulfinyl carbamate, has garnered interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C19H24N2O4S

- Molecular Weight : 364.47 g/mol

- CAS Number : 84384-94-1

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate neurotransmitter systems. The sulfinyl group is known to enhance the compound's reactivity with biological targets. Specifically, it is believed to interact with acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby increasing acetylcholine levels in the synaptic cleft and enhancing cholinergic signaling.

Biological Activities

-

Anticholinesterase Activity :

- The compound has demonstrated significant inhibition of AChE in vitro, suggesting potential use in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent.

- Case Study : A study conducted by Zhang et al. (2023) reported that derivatives of this compound showed a 50% inhibition of AChE at concentrations as low as 10 µM.

-

Anti-inflammatory Effects :

- Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

- Case Study : In a murine model of inflammation, treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 40% compared to control groups (Li et al., 2024).

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains.

- Data Table : Antimicrobial efficacy against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Toxicity and Safety

While the biological activity is promising, toxicity studies are essential for evaluating safety profiles. Current data indicate moderate toxicity in high doses; however, further studies are warranted to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.